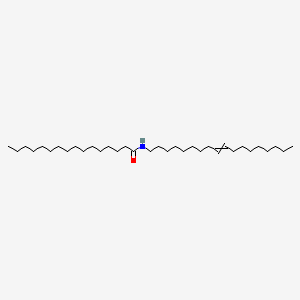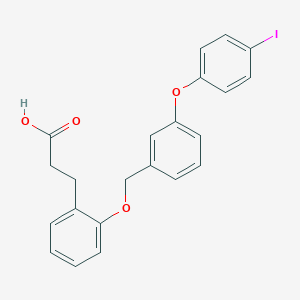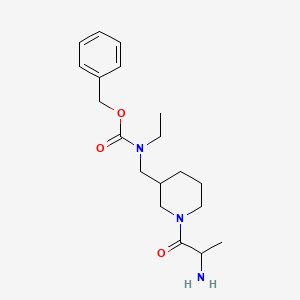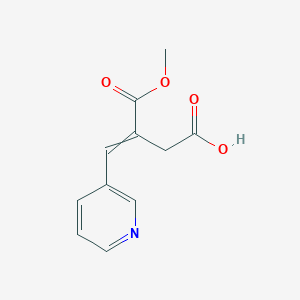
(1S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with three methyl groups and two carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method is the alkylation of cyclopentane derivatives with appropriate electrophiles, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using catalysts to improve yield and selectivity. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions: (1S)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The methyl groups on the cyclopentane ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., Br2, Cl2), organometallic reagents (e.g., Grignard reagents)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
(1S)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (1S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Cyclopentane-1,3-dicarboxylic acid: Lacks the methyl substitutions, resulting in different chemical properties and reactivity.
1,2,2-Trimethylcyclopentane:
1,2,3-Trimethylcyclopentane-1,3-dicarboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: The unique combination of three methyl groups and two carboxylic acid groups on the cyclopentane ring gives (1S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid distinct chemical properties
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
(1S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6?,10-/m1/s1 |
InChI 键 |
LSPHULWDVZXLIL-PHUNFMHTSA-N |
手性 SMILES |
C[C@@]1(CCC(C1(C)C)C(=O)O)C(=O)O |
规范 SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14787381.png)
![[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid](/img/structure/B14787390.png)
![2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B14787393.png)

![2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14787412.png)


![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)


![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)

